![molecular formula C11H13N3O B1299159 2,3-dimethyl-1H-indole-5-carbohydrazide CAS No. 5094-42-8](/img/structure/B1299159.png)
2,3-dimethyl-1H-indole-5-carbohydrazide
Overview
Description
The compound "2,3-dimethyl-1H-indole-5-carbohydrazide" is a derivative of indole carbohydrazide, which is a class of compounds known for their potential biological activities. Indole derivatives are of significant interest in medicinal chemistry due to their presence in many natural products and pharmaceuticals. Carbohydrazides are functional groups that contain a hydrazide (N-NH2) attached to a carbonyl group, and they are often used as building blocks for the synthesis of heterocyclic compounds. These compounds have been studied for various biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties, as well as for their potential use in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of indole carbohydrazide derivatives typically involves the reaction of indole-2-carbohydrazide precursors with various reagents to yield a variety of substituted compounds. For example, the reaction of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with different ketones resulted in the formation of N'-alkylidene/cycloalkylidene derivatives, characterized by spectroscopic techniques . Similarly, the reaction of 3-aminoindole-2-carbohydrazide with nitrous acid led to the formation of triazinoindole derivatives . These synthetic routes often employ facile one-pot, high-yielding reactions, and the products are characterized using techniques such as NMR, IR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of indole carbohydrazide derivatives is often confirmed by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. For instance, the crystal structure of a related compound, (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, revealed an almost planar indole ring and specific dihedral angles between different parts of the molecule . Theoretical calculations, such as semiempirical PM3 and ab initio RHF/6-31G(d), are also used to support the structural analysis .
Chemical Reactions Analysis
Indole carbohydrazide derivatives undergo various chemical reactions to form new compounds with potential biological activities. For example, the reaction of 3-benzylindole-2-carbohydrazides with triethylorthoformate or triethylorthoacetate yielded triazinoindoles and oxadiazolylindoles, respectively . These reactions are typically characterized by their analytical and spectral data, confirming the structures of the new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carbohydrazide derivatives are influenced by their molecular structure. These properties are important for understanding the compound's stability, reactivity, and potential biological activity. For instance, the antimicrobial and antifungal activities of these compounds are assessed in vitro, and their mode of action is studied through molecular docking studies . The antioxidant and acetylcholinesterase inhibition properties of indole-2-carbohydrazides and their derivatives are evaluated using various assays, indicating their potential as therapeutic agents .
Scientific Research Applications
Chemosensing Abilities
A study by Şenkuytu et al. (2019) explores the synthesis of a novel compound with carbohydrazide structure, showing selective recognition toward iron (Fe+3) and copper (Cu+2) ions. This compound is a dual chemosensor capable of detecting these specific ions, highlighting its potential in chemical sensing applications (Şenkuytu et al., 2019).
Antioxidant and Antimicrobial Properties
In another study, compounds encompassing indolylthienopyrimidines with carbohydrazide structure demonstrated promising antioxidant and antimicrobial activities. These compounds were synthesized and tested for their effectiveness against various microbial strains, showing their potential in medical and biochemical research (Saundane et al., 2012).
Biological Activities
Bingul et al. (2019) synthesized a range of novel carbohydrazide compounds, investigating their biological importance through different antioxidant assays and enzyme inhibition tests. The study found that these compounds exhibit promising antioxidant and anticholinesterase properties, suggesting potential applications in the development of therapeutic agents (Bingul et al., 2019).
Crystal Structure Analysis
El Kihel et al. (2015) conducted a study focusing on the crystal structure of a molecule derived from indole-2-carbohydrazide. Understanding the crystal structure of such compounds is vital for their application in various scientific fields, including material science and drug design (El Kihel et al., 2015).
Anti-inflammatory and Antiproliferative Activities
A study by Narayana et al. (2009) synthesized heterocycles from indole-2-carbohydrazide, examining their antimicrobial, anti-inflammatory, and antiproliferative activities. The results revealed that these compounds have potential therapeutic applications in treating inflammation and inhibiting cancer cell proliferation (Narayana et al., 2009).
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways.
Result of Action
Some indole derivatives have shown anticancer properties against various cancer cell lines , suggesting that this compound might also have similar effects.
properties
IUPAC Name |
2,3-dimethyl-1H-indole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-6-7(2)13-10-4-3-8(5-9(6)10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLQSKNEZHGOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356718 | |
Record name | 2,3-dimethyl-1H-indole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5094-42-8 | |
Record name | 2,3-dimethyl-1H-indole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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